(R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is recognized for its versatility in medicinal chemistry, particularly in the development of drugs due to its ability to interact with biological targets effectively. This specific compound features a fluorinated nitrophenyl group, which may enhance its pharmacological properties.
This compound can be synthesized through various chemical methods and is available from multiple suppliers, including Santa Cruz Biotechnology and other chemical vendors. It is often utilized in research settings, particularly in studies related to drug discovery and development.
(R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride can be classified as an aminopyrrolidine. Its molecular formula is , and it has a molecular weight of approximately 210.2 g/mol. The compound's structure includes a pyrrolidine ring substituted with a 4-fluoro-2-nitrophenyl moiety at the nitrogen position.
The synthesis of (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride typically involves several steps:
Technical details regarding specific reaction conditions, catalysts, and yields are crucial for optimizing the synthesis process.
The molecular structure of (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride consists of:
The compound's structural data can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.2 g/mol |
| CAS Number | 778-56-3 |
| Melting Point | Data not available |
(R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride may participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are essential for understanding these processes.
The mechanism of action for (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is not fully elucidated but is likely related to its interaction with specific biological targets, potentially influencing neurotransmitter systems or other cellular pathways.
Research indicates that compounds with similar structures may exhibit activities such as:
Quantitative data regarding binding affinities or biological activity metrics would enhance understanding.
The physical properties of (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride include:
Chemical properties encompass reactivity patterns, potential hazards, and degradation pathways. The presence of fluorine and nitro groups may influence both stability and reactivity.
Relevant data includes:
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
(R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride has potential applications in various scientific fields:
The core challenge in synthesizing enantiomerically pure (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride lies in establishing the stereogenic center at the pyrrolidine C3 position with high fidelity. The most industrially viable approach employs a resolution strategy using chiral auxiliaries or catalysts. Key methodologies include:
Table 1: Key Identifiers of (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1233859-87-4 |
| Molecular Formula | C₁₀H₁₃ClFN₃O₂ |
| Molecular Weight | 261.68 g/mol |
| Canonical SMILES | Cl.N[C@@H]1CCN(c2ccc(F)cc2N+[O-])C1 |
| Purity Specification | ≥95% (HPLC) |
The critical SNAr step governs both yield and regioselectivity in constructing the pyrrolidine-aryl linkage. Systematic studies reveal the following optimized parameters:
Table 2: Reaction Optimization for SNAr Step
| Parameter | Optimal Condition | Suboptimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | Anhydrous DMF | THF | 92% vs. 47% |
| Base | K₂CO₃ (2.0 equiv) | Et₃N | 90% vs. 68% |
| Temperature | 80°C | 40°C | 90% (4h) vs. 50% (24h) |
| Electrophile | 1,4-Difluoro-2-nitrobenzene | 1-Chloro-4-fluoro-2-nitrobenzene | 92% vs. 75% |
Minimizing environmental impact while maintaining synthetic efficiency requires innovative engineering:
Table 3: Green Solvent Alternatives for Synthesis
| Solvent | Global Warming Potential (kg CO₂-eq/kg) | Process Safety | Reaction Yield |
|---|---|---|---|
| DMF | 5.8 | Moderate (H319) | 92% |
| CPME | 1.2 | High | 89% |
| 2-MeTHF | 0.9 | High | 85% |
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: